molecular formula C11H9BrClN B1382491 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314658-00-8

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1382491
CAS No.: 1314658-00-8
M. Wt: 270.55 g/mol
InChI Key: YQQOWPZGCLVUFX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile (CAS 1314658-00-8) is a versatile chemical building block with a molecular weight of 270.55 g/mol and the molecular formula C11H9BrClN . Its structure features a cyclobutane ring bearing a nitrile group, which is substituted with a phenyl ring containing both bromine and chlorine atoms at the 4- and 3- positions, respectively . This specific halogen pattern is strategically valuable, as the bromine and chlorine substituents introduce distinct steric and electronic effects, making the compound an excellent intermediate for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . The compound is typically prepared via a palladium-catalyzed cross-coupling reaction, often using catalysts like Pd(PPh₃)₄, between a 4-bromo-3-chlorophenyl halide and a cyclobutane-1-carbonitrile boronate ester or boronic acid derivative in solvents like THF or DMF . The nitrile group at the 1-position of the cyclobutane ring can be introduced through nucleophilic substitution with a cyanide source or via dehydration of an amide precursor . In scientific research, this compound serves as a key synthetic intermediate in medicinal chemistry for the development of pharmacologically active molecules . Its structural features make it a valuable scaffold for constructing more complex target molecules. The compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQOWPZGCLVUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The primary step in synthesizing this compound is the formation of the carbon-carbon bond between the cyclobutane moiety and the substituted phenyl ring. This is typically achieved through a Suzuki-Miyaura cross-coupling reaction, which couples an aryl halide with a cyclobutane boronate or boronic acid derivative.

  • Reactants: A 4-bromo-3-chlorophenyl halide and a cyclobutane-1-carbonitrile boronate ester or boronic acid.
  • Catalysts: Palladium-based catalysts such as Pd(PPh₃)₄ are commonly employed to facilitate the coupling.
  • Solvents: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are used to stabilize intermediates.
  • Base: Potassium carbonate or sodium carbonate is often used to activate the boronate species.
  • Reaction Conditions: The reaction is typically conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (80–100°C) for several hours.

This method allows for high regioselectivity, preserving the bromine and chlorine substituents on the phenyl ring, which can be useful for further functionalization.

Nitrile Group Introduction

The nitrile group (-CN) at the 1-position of the cyclobutane ring can be introduced through nucleophilic substitution or cyanation reactions.

  • Method: The cyclobutane intermediate bearing a suitable leaving group (e.g., halide or tosylate) at the 1-position is reacted with a cyanide source such as sodium cyanide or potassium cyanide.
  • Conditions: The cyanation is performed under controlled temperature and solvent conditions to avoid side reactions, often in polar aprotic solvents like DMF or DMSO.
  • Safety Note: Cyanide reagents require strict handling protocols due to their toxicity.

Alternatively, the nitrile group can be introduced by dehydration of an amide precursor using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under anhydrous conditions.

Cyclobutane Ring Formation

While the cyclobutane ring is often commercially available or synthesized as a precursor, its formation can involve:

  • [2+2] Cycloaddition: Photochemical or thermal [2+2] cycloaddition of alkenes to form cyclobutanes.
  • Ring Closure Reactions: Intramolecular cyclization reactions using strong bases or organometallic reagents.

For this compound, the cyclobutane ring is generally introduced prior to coupling with the substituted phenyl ring to ensure structural integrity during subsequent reactions.

Industrial Scale Production Considerations

Industrial synthesis of this compound adapts the laboratory-scale methods for large-scale production with optimizations:

  • Continuous Flow Reactors: To enhance reaction control, heat transfer, and safety, especially for cyanation steps.
  • Catalyst Optimization: Use of more robust palladium catalysts or ligand systems to improve turnover numbers and reduce costs.
  • Purification: Column chromatography with silica gel using hexane/ethyl acetate gradients or crystallization techniques to achieve high purity.
  • Yield Optimization: Careful control of stoichiometry, temperature, and reaction time to maximize yield and minimize byproducts.

Analytical Techniques for Monitoring and Confirmation

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Catalysts Solvents Conditions Notes
Suzuki-Miyaura Coupling 4-bromo-3-chlorophenyl halide + cyclobutane boronate Pd(PPh₃)₄, K₂CO₃ THF, DMF 80–100°C, inert atmosphere Forms C-C bond, preserves halogens
Nitrile Introduction Cyclobutane intermediate with leaving group NaCN or KCN DMF, DMSO Controlled temp, anhydrous Cyanation or dehydration methods
Cyclobutane Ring Formation Alkene precursors or cyclization intermediates Photochemical or base-mediated Various Varies by method Usually preformed before coupling
Purification Crude product Silica gel chromatography Hexane/ethyl acetate Ambient to reflux Ensures high purity

Research Findings and Optimization Notes

  • Optimization of catalyst systems and solvent polarity significantly improves coupling efficiency and yield.
  • Monitoring by TLC and HPLC ensures reaction completeness and product purity.
  • Post-reaction purification is critical to remove unreacted halides and side products.
  • Industrial processes emphasize scalability, safety in cyanide handling, and cost-effectiveness.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include palladium catalysts, sodium cyanide, and various oxidizing and reducing agents .

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is used in scientific research for various applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Chlorophenyl)cyclobutanecarbonitrile (CAS 28049-61-8)

  • Structure : Substitutes bromine at the 4-position with chlorine.
  • Properties : Reduced molecular weight (219.70 g/mol vs. ~280–290 g/mol for the bromo-chloro analog) and lower lipophilicity due to the smaller halogen .
  • Applications : Widely used in pharmaceutical intermediates; its market analysis (2025) highlights demand in agrochemicals and small-molecule drug development .

1-(4-Bromo-3-fluorophenyl)cyclopropanecarbonitrile (CAS 749269-73-6)

  • Structure : Replaces cyclobutane with a cyclopropane ring and substitutes chlorine with fluorine.
  • The fluorine atom introduces strong electron-withdrawing effects, altering electronic distribution compared to chlorine .
  • Synthetic Utility : Used in cross-coupling reactions for fluorinated drug candidates .

Analogues with Sulfur-Containing Substituents

1-(4-Hydroxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

  • Structure : Features a hydroxyl (-OH) and methylsulfonyl (-SO₂CH₃) group on the phenyl ring.
  • Properties : Increased polarity due to -OH and -SO₂CH₃ groups, improving water solubility. The methylsulfonyl group enhances metabolic stability in drug candidates .
  • Synthetic Route : Synthesized via nitro reduction and sulfonamide coupling (94% yield in Step E, General Procedure B) .

1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile (CAS 1514316-53-0)

  • Structure : Replaces the benzene ring with a thiophene ring.
  • Properties : The sulfur atom in thiophene increases π-electron richness, altering electronic interactions in coordination chemistry. Molecular weight: 242.14 g/mol .
  • Applications : Used in optoelectronic materials due to thiophene’s conductive properties .

Derivatives with Methoxy and Amino Groups

1-(4-Methoxy-3-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

  • Structure : Contains methoxy (-OCH₃) and methylsulfonyl groups.
  • Properties : Methoxy group provides steric bulk and moderate electron-donating effects, balancing the electron-withdrawing nitrile and sulfonyl groups. Purity: ≥95% (HPLC) .
  • Synthesis : Achieved via Pd-catalyzed coupling (99% yield in Step A) and oxidation with oxone (87% yield in Step B) .

1-(3-Amino-4-hydroxy-5-(methylsulfonyl)phenyl)cyclobutane-1-carbonitrile

  • Structure: Incorporates amino (-NH₂) and hydroxyl groups.
  • Properties: The amino group enables further functionalization (e.g., sulfonamide formation). LCMS m/z = 267.2 [M+H]⁺ .

Comparison of Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C) LogP (Predicted)
This compound ~285 (estimated) Br, Cl, -CN N/A ~3.5
1-(4-Chlorophenyl)cyclobutanecarbonitrile 219.70 Cl, -CN N/A ~2.8
1-(4-Bromo-2-methoxyphenyl)cyclobutane-1-carbonitrile 266.13 Br, -OCH₃, -CN N/A ~2.2
1-(5-Bromothiophen-2-yl)cyclobutane-1-carbonitrile 242.14 Br (thiophene), -CN N/A ~2.5

Biological Activity

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound characterized by its unique molecular structure, which includes a cyclobutane ring and a cyano group attached to a phenyl ring substituted with bromine and chlorine. This compound has garnered interest in medicinal chemistry due to its potential biological activities and interactions with various biological targets.

  • Molecular Formula : C11H9BrClN
  • Molecular Weight : Approximately 270.55 g/mol
  • Structural Features : The compound features a cyclobutane ring bonded to a phenyl group with bromine and chlorine substituents, enhancing its reactivity and potential applications in medicinal chemistry.

Research indicates that this compound can bind to specific enzymes or receptors, modulating their activity. This modulation can lead to various biological effects, although the exact pathways and targets are still under investigation. Preliminary findings suggest that it may influence key biological pathways relevant to therapeutic applications, such as cancer treatment and enzyme inhibition .

Pharmacological Potential

The compound is being studied for its potential as a pharmaceutical intermediate. Its unique structure allows it to interact with various biological systems, which may lead to significant effects on enzyme activity or receptor function .

Case Studies and Research Findings

  • Anticancer Activity : Initial studies have indicated that compounds similar in structure to this compound exhibit micromolar activity against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) . This suggests that further exploration of this compound could yield valuable insights into its anticancer properties.
  • Enzyme Inhibition : The compound's ability to modulate enzyme activity has been highlighted in various studies. For instance, it may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cellular functions .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Bromophenyl)cyclobutane-1-carbonitrileLacks chlorine substitutionModerate enzyme inhibition
1-(4-Chlorophenyl)cyclobutane-1-carbonitrileContains chlorine instead of bromineEnhanced anticancer activity
1-(4-Bromo-3-fluorophenyl)cyclobutanecarbonitrileContains fluorine substitutionPotentially improved binding affinity

This table illustrates how variations in substituents can influence the biological activity of cyclobutane derivatives.

Future Directions for Research

Ongoing research is crucial for elucidating the full spectrum of biological activities associated with this compound. Future studies should focus on:

  • In vitro and In vivo Studies : Conducting comprehensive pharmacological evaluations to establish the efficacy and safety profile of the compound.
  • Mechanistic Studies : Investigating the specific molecular targets and pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Exploring how modifications in the chemical structure impact biological activity.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer :

  • Nucleophilic substitution or Suzuki-Miyaura coupling (for aryl-halogen bonds) are viable pathways. For example, bromo/chloro-substituted aryl halides (as in and ) can undergo cross-coupling with cyclobutane precursors.
  • Optimize catalyst systems (e.g., Pd(PPh₃)₄ for Suzuki reactions) and solvent polarity (DMF or THF) to stabilize intermediates. Monitor reaction progress via TLC (Rf values, as in ) and confirm purity via HPLC .
  • Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted halides or byproducts .

Q. How can spectroscopic techniques (IR, NMR, LCMS) be employed to confirm the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect the nitrile group (C≡N) via a sharp peak near 2,204 cm⁻¹ (similar to ’s Compound 1E). Halogen (C-Br, C-Cl) vibrations appear in the 500–700 cm⁻¹ range .
  • ¹H/¹³C NMR : Aromatic protons adjacent to Br/Cl substituents show deshielding (δ ~7.2–7.8 ppm). Cyclobutane protons exhibit splitting patterns dependent on ring strain and substituent orientation (compare with cyclopropane derivatives in ) .
  • LCMS (APCI) : Confirm molecular ion peaks (e.g., [M]⁻ at m/z ≈ 293–295 for C₁₁H₈BrClN) and isotopic patterns (Br/Cl contributions) .

Advanced Research Questions

Q. How can conflicting crystallographic and solution-phase NMR data be resolved for this compound’s conformational analysis?

  • Methodological Answer :

  • X-ray crystallography (as in ) provides static solid-state conformations, while NOESY NMR (in solution) reveals dynamic behavior. For instance, cyclobutane ring puckering may differ between solid and solution states.
  • Perform DFT calculations (e.g., Gaussian 16) to model energetically favorable conformers and compare with experimental data. Discrepancies may arise from crystal packing forces or solvent interactions .

Q. What strategies address regioselectivity challenges in electrophilic substitution reactions involving the bromo-chloro-substituted aryl group?

  • Methodological Answer :

  • Bromine (ortho/para-directing) and chlorine (meta-directing) compete in directing electrophiles. Use steric and electronic analysis:
  • Meta-substitution is favored for bulky electrophiles due to chlorine’s directing effect (as seen in ’s bromo-chloro benzene derivatives).
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., para-substitution via bromine’s influence), while higher temperatures may shift to thermodynamic meta-products .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer :

  • Calculate local electrophilicity indices (via DFT) to identify reactive sites. The electron-withdrawing nitrile group enhances aryl ring electrophilicity, while bromine/chlorine modulate charge distribution.
  • Compare with experimental Hammett σ constants for Br/Cl substituents to predict activation barriers. For example, σₚ values (Br: +0.23, Cl: +0.37) indicate chlorine’s stronger deactivating effect .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
Reactant of Route 2
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1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

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